11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione is a chemical compound known for its unique spirocyclic structure. This compound is part of the diazaspiro family, characterized by a spiro linkage between two nitrogen atoms. The presence of a thioxo group adds to its distinct chemical properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a thioxo compound. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The purification process typically involves crystallization or chromatography to obtain the pure product .
Analyse Chemischer Reaktionen
Types of Reactions
11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The diazaspiro structure allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted diazaspiro compounds.
Wissenschaftliche Forschungsanwendungen
11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure allows for unique binding interactions with biological molecules, contributing to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione: Similar structure with a methyl group instead of a propyl group.
11-Ethyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione: Contains an ethyl group instead of a propyl group.
Uniqueness
11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione is unique due to its propyl group, which can influence its chemical reactivity and biological activity. The presence of the thioxo group also adds to its distinct properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
67196-43-4 |
---|---|
Molekularformel |
C12H16N2O2S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
11-propyl-3-sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione |
InChI |
InChI=1S/C12H16N2O2S/c1-2-5-8-6-3-4-7-12(8)9(15)13-11(17)14-10(12)16/h3-4,8H,2,5-7H2,1H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
PCBBKKQNUZLXFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC=CCC12C(=O)NC(=S)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.